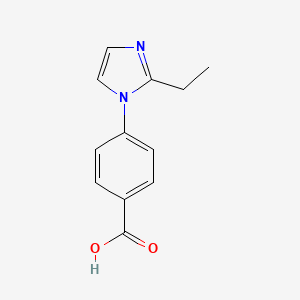

4-(2-ethyl-1H-imidazol-1-yl)benzoic acid

Description

4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid is a benzoic acid derivative featuring an imidazole ring substituted at the 2-position with an ethyl group. The imidazole moiety is attached to the para-position of the benzene ring in the benzoic acid scaffold. This structural motif is significant in medicinal chemistry due to the imidazole ring's ability to participate in hydrogen bonding and π-π interactions, which are critical for biological activity. The ethyl substituent introduces steric and electronic effects that differentiate it from analogs with smaller (e.g., methyl) or bulkier (e.g., propyl) groups .

Properties

IUPAC Name |

4-(2-ethylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-11-13-7-8-14(11)10-5-3-9(4-6-10)12(15)16/h3-8H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBUQPJTMBSJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-ethyl-1H-imidazol-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the benzoic acid moiety can interact with biological targets such as receptors or enzymes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formulas from cited evidence.

Preparation Methods

General Procedure and Mechanism

Palladium-catalyzed C–N bond formation between aryl halides and nitrogen-containing heterocycles is a cornerstone for synthesizing aryl-imidazole derivatives. For 4-(2-ethyl-1H-imidazol-1-yl)benzoic acid, 4-bromobenzoic acid reacts with 2-ethylimidazole in the presence of a palladium catalyst (e.g., CHClNOPdS) and potassium hydroxide in dimethyl sulfoxide (DMSO) at 110°C for 10 hours. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), ligand exchange with the imidazole, and reductive elimination to form the C–N bond.

Key Reaction Parameters

Substrate Scope and Limitations

-

Aryl Halides : 4-Bromo- or 4-iodobenzoic acid derivatives are optimal; chloroarenes show lower reactivity.

-

Imidazoles : 2-Ethylimidazole must be synthesized separately (e.g., via Debus-Radziszewski reaction) prior to coupling.

-

Functional Group Tolerance : The carboxylic acid group remains intact under these conditions but may require protection if competing reactions arise.

Nucleophilic Aromatic Substitution (NAS)

Directed Substitution with Activated Aryl Systems

NAS leverages electron-deficient aryl rings to facilitate displacement of leaving groups (e.g., nitro, fluoro) by imidazole. For example, 4-nitrobenzoic acid can undergo substitution with 2-ethylimidazole under basic conditions, followed by reduction of the nitro group. However, this route is less favorable due to multiple steps and moderate yields.

Reaction Conditions

Challenges

-

Electron Deficiency : The carboxyl group deactivates the ring, necessitating strongly electron-withdrawing leaving groups (e.g., NO) for viable substitution.

-

Regioselectivity : Competing para/meta substitution may occur unless directing groups are employed.

Imidazole Ring Construction on Benzoic Acid Scaffolds

Cyclization of 4-Aminobenzoic Acid Derivatives

A two-step approach involves:

-

Synthesis of 4-Amino-2-ethylimidazole : Reacting 4-aminobenzoic acid with ethylglyoxal and ammonium acetate in acetic acid.

-

Oxidative Cyclization : Using agents like Pb(OAc) or hypervalent iodine reagents to form the imidazole ring.

Optimized Conditions

Purification and Byproduct Management

-

Chromatography : Silica gel column with hexane/ethyl acetate (70:30).

-

Impurity Control : Uncyclized intermediates (e.g., 2-hydroxy-N-(2-hydroxybenzoyl)benzamide) are minimized via stepwise thionyl chloride addition.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost Efficiency | Scalability | Purity Challenges |

|---|---|---|---|---|

| Palladium-Catalyzed | 93 | Moderate | High | Residual Pd removal |

| NAS | 60–70 | Low | Moderate | Regioselectivity issues |

| Cyclization | 50–65 | High | Low | Byproduct formation |

Industrial Considerations and Process Optimization

Catalyst Recycling

Pd catalysts are costly; ligand design (e.g., bulky phosphines) enhances stability and recyclability.

Solvent Selection

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-ethyl-1H-imidazol-1-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of imidazole derivatives with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the ethyl group. Subsequent coupling with a benzoic acid derivative via Suzuki-Miyaura or Ullmann-type reactions may be employed. Optimization includes controlling temperature (60–100°C), solvent polarity, and catalyst loading (e.g., Pd catalysts for cross-coupling). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of 4-(2-ethyl-1H-imidazol-1-yl)benzoic acid?

- Methodological Answer :

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% peak area threshold.

- Structural Confirmation :

- ¹H/¹³C NMR : Verify imidazole proton signals (δ 7.2–8.5 ppm) and benzoic acid carbonyl (δ ~170 ppm in ¹³C).

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the exact mass (C₁₂H₁₂N₂O₂, 216.09 g/mol).

- Purity standards are often validated against commercial reference materials with ≥95% purity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the molecular geometry and intermolecular interactions of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90–150 K to minimize thermal motion.

- Structure Refinement : SHELXL (part of the SHELX suite) refines positional and thermal parameters. Key steps include:

- Solving the phase problem via direct methods.

- Analyzing hydrogen bonds (e.g., O-H···N between benzoic acid and imidazole) and π-π stacking interactions.

- Validating geometry with CCDC references (e.g., CCDC 1038591 for analogous imidazole derivatives) .

Q. How should researchers address discrepancies in reported bioactivity data for imidazole derivatives like 4-(2-ethyl-1H-imidazol-1-yl)benzoic acid?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols, solvent controls). Variations in cytotoxicity assays (MTT vs. ATP-based) may explain contradictions.

- Structural Validation : Confirm compound identity via orthogonal techniques (e.g., XRD vs. NMR) to rule out isomer impurities.

- Meta-Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends .

Q. What strategies are effective in designing pharmacological studies to evaluate the biological activity of this compound, including controls and statistical validation?

- Methodological Answer :

- Experimental Design :

- Dose-Response Curves : Test 5–7 concentrations in triplicate to calculate EC₅₀/IC₅₀.

- Controls : Include vehicle (DMSO ≤0.1%), positive controls (e.g., cisplatin for cytotoxicity), and negative controls (untreated cells).

- Statistical Validation :

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Validate reproducibility via independent replicates (n ≥ 3).

- Target Identification : Employ molecular docking (e.g., AutoDock Vina) against imidazole-binding targets (e.g., cytochrome P450 enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.